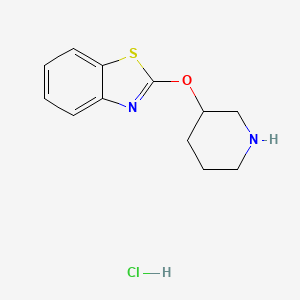

2-(Piperidin-3-yloxy)-benzothiazole hydrochloride

Description

2-(Piperidin-3-yloxy)-benzothiazole hydrochloride (CAS: 1185319-37-2) is a benzothiazole derivative featuring a piperidin-3-yloxy substituent. Its molecular formula is C₁₂H₁₅ClN₂OS, with a molecular weight of 270.78 g/mol . The compound combines a benzothiazole core—a heterocyclic structure known for diverse bioactivities—with a piperidine moiety, which may enhance solubility and pharmacokinetic properties. Limited safety data suggest it is an irritant, requiring standard laboratory precautions during handling .

Properties

IUPAC Name |

2-piperidin-3-yloxy-1,3-benzothiazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2OS.ClH/c1-2-6-11-10(5-1)14-12(16-11)15-9-4-3-7-13-8-9;/h1-2,5-6,9,13H,3-4,7-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNANJKKATJHWAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC2=NC3=CC=CC=C3S2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20671438 | |

| Record name | 2-[(Piperidin-3-yl)oxy]-1,3-benzothiazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20671438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185314-80-0 | |

| Record name | 2-[(Piperidin-3-yl)oxy]-1,3-benzothiazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20671438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-3-yloxy)-benzothiazole hydrochloride typically involves the reaction of 2-hydroxybenzothiazole with 3-chloropiperidine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The process may also include steps for the recovery and recycling of solvents and reagents to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-3-yloxy)-benzothiazole hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the benzothiazole ring to dihydrobenzothiazole derivatives.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzothiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydrobenzothiazole derivatives.

Scientific Research Applications

Overview

2-(Piperidin-3-yloxy)-benzothiazole hydrochloride is a compound that has garnered attention in various fields of scientific research, particularly in medicinal chemistry. Its unique structure, featuring a piperidine moiety linked to a benzothiazole ring, suggests potential pharmacological properties that can be harnessed for therapeutic applications.

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent in various diseases, particularly due to its antimicrobial and anticancer properties.

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antibacterial activity against strains such as methicillin-resistant Staphylococcus aureus (MRSA). In comparative analyses, it outperformed traditional antibiotics, indicating its potential as a novel antimicrobial agent.

- Anticancer Potential : In research focusing on pancreatic ductal adenocarcinoma (PDAC), the compound demonstrated promising results with an IC50 value of approximately 9.28 µM, suggesting its efficacy as an anticancer therapeutic. This positions it as a candidate for further development in cancer treatment.

Biological Mechanisms

The mechanism of action involves interactions with specific molecular targets. The piperidine moiety can form hydrophobic interactions with enzyme catalytic sites, while the benzothiazole ring participates in π-π stacking interactions. These interactions are crucial for modulating enzyme or receptor activities, leading to the pharmacological effects observed.

Neuropharmacology

Research has indicated that benzothiazole derivatives, including this compound, may act as inhibitors of DYRK1A and DYRK1B, which are implicated in neurodegenerative diseases such as Alzheimer's . This opens avenues for exploring its application in neuropharmacology.

Case Studies

Several case studies highlight the compound's applications:

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited superior antibacterial activity compared to conventional antibiotics against MRSA strains, suggesting its potential utility in treating resistant bacterial infections.

- Anticancer Activity : In another investigation involving PDAC models, the compound showed significant cytotoxicity with an IC50 value indicating effective inhibition of cancer cell proliferation. This result underscores its promise as a candidate for drug development targeting pancreatic cancer.

Comparative Analysis of Related Compounds

The following table summarizes key aspects of this compound compared to related compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| 2-(Piperidin-3-yloxy)-benzothiazole HCl | High | Moderate | Enzyme interaction via hydrophobic effects |

| Benzothiazole Derivative A | Moderate | High | Receptor modulation |

| Benzothiazole Derivative B | Low | Low | Unknown |

Mechanism of Action

The mechanism of action of 2-(Piperidin-3-yloxy)-benzothiazole hydrochloride involves its interaction with specific molecular targets. The piperidine moiety can form stable hydrophobic interactions with enzyme catalytic pockets, while the benzothiazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s pharmacological effects.

Comparison with Similar Compounds

Key Structural Variations

The table below highlights critical differences between the target compound and structurally related benzothiazole derivatives:

Structure-Activity Relationship (SAR) Insights

- Substituent Position: demonstrates that the position of amino groups (meta vs. para) on benzothiazole derivatives significantly impacts activity. For the target compound, the piperidin-3-yloxy group’s position likely influences receptor binding or metabolic stability compared to 4-yloxy analogs (e.g., 3-(Piperidin-4-yloxy)benzoic acid hydrochloride) .

- Heterocyclic Additions : Furan-containing derivatives () exhibit enhanced antiproliferative activity due to nitro/chloro groups, whereas the piperidine moiety in the target compound may improve blood-brain barrier penetration .

- Fused Ring Systems : Imidazo-benzothiazoles () show broad bioactivity due to their rigid fused-ring system, contrasting with the flexibility of the target compound’s ether-linked piperidine .

Physicochemical and Pharmacokinetic Properties

- Solubility : The target compound’s hydrochloride salt form and piperidine group likely enhance water solubility compared to neutral furan or sulfonamide derivatives .

- Purity : The target compound is reported at 98+% purity , higher than analogs like 2-(piperidin-3-yloxy)acetic acid hydrochloride (95%) , which may improve pharmacological reliability.

- Stability : Piperidine-containing compounds generally exhibit better metabolic stability than furan derivatives, which may undergo oxidative degradation .

Biological Activity

Overview

2-(Piperidin-3-yloxy)-benzothiazole hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This compound features a piperidine moiety linked to a benzothiazole ring, which contributes to its unique pharmacological profile.

The synthesis of this compound typically involves the reaction of 2-hydroxybenzothiazole with 3-chloropiperidine under basic conditions, often utilizing potassium carbonate in dimethylformamide (DMF) as a solvent. The resulting product is purified and converted to its hydrochloride salt using hydrochloric acid.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The piperidine moiety can engage in hydrophobic interactions with enzyme catalytic sites, while the benzothiazole ring can participate in π-π stacking interactions. These interactions modulate the activity of enzymes or receptors, leading to various pharmacological effects.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Preliminary studies have shown that it possesses activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for this compound against selected pathogens are summarized in Table 1.

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 40 |

| Pseudomonas aeruginosa | 30 |

These results suggest that the compound may serve as a potential lead for the development of new antimicrobial agents .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. A study demonstrated its antiproliferative activity against several cancer cell lines, including breast and ovarian cancer cells. The IC50 values ranged from 19.9 µM to 75.3 µM, indicating significant activity compared to noncancerous human mesenchymal stem cells .

Case Studies

- Antimicrobial Efficacy : In a study examining the efficacy of various benzothiazole derivatives, this compound was found to have superior antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to traditional antibiotics .

- Anticancer Potential : Another study focused on the compound's effect on pancreatic ductal adenocarcinoma (PDAC) models, showing promising results with an IC50 value of approximately 9.28 µM, suggesting potential for further development as an anticancer therapeutic agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.